2,4,6-Trimethylsulfonylboronic acid
Description
2,4,6-Trimethylsulfonylboronic acid (CAS No. 1027309-00-7) is a boronic acid derivative with the molecular formula C₉H₁₃BO₄S and a molecular weight of 228.07312 g/mol . Its structure features a sulfonyl (-SO₂) group at the 2,4,6-positions of the benzene ring, making it distinct from other arylboronic acids. The sulfonyl group is strongly electron-withdrawing, which significantly influences its reactivity, solubility, and stability. This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where electronic modulation of the boronic acid is critical .
Properties
Molecular Formula |
C9H13BO4S |
|---|---|
Molecular Weight |
228.08g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl)sulfonylboronic acid |
InChI |
InChI=1S/C9H13BO4S/c1-6-4-7(2)9(8(3)5-6)15(13,14)10(11)12/h4-5,11-12H,1-3H3 |
InChI Key |
LBMQILMKJHVTHT-UHFFFAOYSA-N |
SMILES |
B(O)(O)S(=O)(=O)C1=C(C=C(C=C1C)C)C |
Canonical SMILES |
B(O)(O)S(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares 2,4,6-Trimethylsulfonylboronic acid with three structurally related arylboronic acids:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electron Nature of Substituents |
|---|---|---|---|---|---|
| This compound | 1027309-00-7 | C₉H₁₃BO₄S | 228.07312 | -SO₂ (sulfonyl) | Electron-withdrawing |
| 2,4,6-Trimethylphenylboronic acid | 5980-97-2 | C₉H₁₃BO₂ | 164.011 | -CH₃ (methyl) | Electron-donating |
| 2,4,6-Trimethoxyphenylboronic acid | 135159-25-0 | C₉H₁₃BO₅ | 212.01 | -OCH₃ (methoxy) | Electron-donating |
| 2,4,5-Trifluorophenylboronic acid | 247564-73-4 | C₆H₄BF₃O₂ | 191.90 | -F (fluoro) | Electron-withdrawing |
Key Observations :
- Electronic Effects: The sulfonyl group in this compound enhances electrophilicity at the boron center compared to methyl or methoxy groups, which donate electrons .
- Molecular Weight : The sulfonyl substituent increases molecular weight by ~64 g/mol compared to the methyl analog, impacting solubility and diffusion rates in reactions .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Reactions :
- This compound : The electron-withdrawing sulfonyl group accelerates transmetallation steps but may require milder bases (e.g., K₂CO₃) to avoid decomposition .
- 2,4,6-Trimethylphenylboronic acid : Methyl groups stabilize the boronate intermediate, enabling reactions under harsher conditions (e.g., NaOAc, reflux) .
- Fluorinated Analogs : Fluorine substituents (e.g., 2,4,5-Trifluorophenylboronic acid) balance reactivity and stability, often used in pharmaceutical synthesis .
Thermal and Chemical Stability
- Thermogravimetric Analysis (TGA) :
- Sulfonyl-containing boronic acids exhibit higher thermal degradation onset temperatures (~250°C) compared to methyl analogs (~180°C) due to stronger bond dissociation energies in -SO₂ groups .
- Methoxy-substituted analogs (e.g., 2,4,6-Trimethoxyphenylboronic acid) show intermediate stability (~210°C) .
Solubility and Handling
- Solubility :
- Safety : Sulfonyl derivatives may pose irritant hazards, whereas methyl analogs (e.g., 2,4,6-Trimethylphenylboronic acid) are generally handled as low-risk crystalline powders .
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